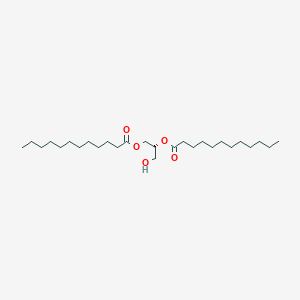

2,3-Dilauroyl-sn-glycerol

説明

Fundamental Principles of sn-Glycerol Nomenclature and Stereospecific Numbering

To unambiguously describe the stereochemistry of glycerol derivatives, the "stereospecific numbering" (sn) system is employed, as defined by the IUPAC-IUB Commission on Biochemical Nomenclature. This system addresses the fact that when non-identical substituents are attached to the C-1 and C-3 positions of glycerol, the C-2 carbon becomes a chiral center.

The sn nomenclature is based on the Fischer projection of the L-glyceraldehyde configuration. wikipedia.org In this convention, the glycerol backbone is drawn vertically with the hydroxyl group on the central carbon (C-2) pointing to the left. wikipedia.org The carbon atom at the top is then designated C-1, the middle carbon is C-2, and the bottom carbon is C-3. The prefix "sn" before the name of the compound indicates that this specific numbering system has been used to define the stereochemistry. qmul.ac.uk This method is crucial for distinguishing between enantiomers, such as sn-glycero-3-phosphoric acid and sn-glycero-1-phosphoric acid. wikipedia.org

Academic Significance of 2,3-Dilauroyl-sn-glycerol as a Model Diacylglycerol

This compound is the enantiomer of the more commonly studied 1,2-Dilauroyl-sn-glycerol. nih.gov Its significance in academic and research settings stems from this precise stereochemical distinction. While diacylglycerols, in general, are known to be crucial second messengers in signal transduction pathways that activate protein kinase C (PKC), the stereospecificity of the enzymes involved in these pathways makes the availability of specific isomers like this compound essential.

Researchers utilize specific diacylglycerol isomers to investigate the stereochemical requirements of enzymes involved in lipid metabolism and signaling. For example, enzymes such as diacylglycerol kinases (DGK) convert DAG to phosphatidic acid, a key intermediate in phospholipid synthesis. smolecule.com By using stereoisomers like this compound, scientists can probe the active sites of such enzymes and elucidate their mechanisms of action. This compound serves as a valuable tool for dissecting the intricate details of lipid-protein interactions and the structural basis of enzyme specificity.

Positional and Stereoisomeric Distinctions in Dilauroylglycerols

Dilauroylglycerol can exist as several positional and stereoisomers, each with a unique structure. The lauroyl groups (derived from lauric acid) can be attached at the sn-1 and sn-2 positions (1,2-Dilauroyl-sn-glycerol), the sn-2 and sn-3 positions (this compound), or the sn-1 and sn-3 positions (1,3-Dilauroyl-sn-glycerol). oup.com

The 1,2- and 2,3-isomers are enantiomers of each other, meaning they are non-superimposable mirror images. nih.gov In contrast, the 1,3-isomer is achiral as it lacks a stereocenter. These structural differences are significant because biological systems, particularly enzymes, can often distinguish between such isomers. nih.gov For instance, certain acyltransferases may show specificity for a particular positional isomer, accepting only 1,2-DAG or 1,3-DAG as a substrate. nih.gov

Long-chain diacylglycerols, when incorporated into model lipid bilayers, can induce the lateral phase separation of lipids, which may be important for their role in signal transduction. caymanchem.comlipidmaps.org The specific conformation and orientation of each isomer at the membrane interface can influence these biophysical properties. The distinct structures of the dilauroylglycerol isomers are critical for their use as specific substrates and probes in biochemical and cell biology research. smolecule.comcaymanchem.com

Interactive Data Table: Properties of Dilauroylglycerol Isomers

| Property | This compound | 1,2-Dilauroyl-sn-glycerol | 1,3-Dilauroyl-glycerol |

| IUPAC Name | [(2R)-2,3-bis(dodecanoyloxy)propyl] dodecanoate | [(2S)-2,3-bis(dodecanoyloxy)propyl] dodecanoate | 2-hydroxy-1,3-propanediyl didodecanoate |

| Synonyms | (R)-dilaurin | 1,2-Didodecanoyl-sn-glycerol; DLG | 1,3-Dilaurin; 1,3-Didodecanoyl-glycerol |

| Molecular Formula | C27H52O5 | C27H52O5 | C27H52O5 |

| Molecular Weight | 456.7 g/mol | 456.7 g/mol smolecule.com | 456.7 g/mol caymanchem.com |

| Chirality | Chiral (R-configuration) | Chiral (S-configuration) | Achiral |

| Stereoisomeric Relationship | Enantiomer of 1,2-isomer | Enantiomer of 2,3-isomer | Diastereomer of 1,2- and 2,3-isomers |

特性

分子式 |

C27H52O5 |

|---|---|

分子量 |

456.7 g/mol |

IUPAC名 |

[(2R)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m1/s1 |

InChIキー |

OQQOAWVKVDAJOI-RUZDIDTESA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |

異性体SMILES |

CCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2,3-dilauroyl-sn-glycerol

Chemical Synthesis Approaches

Chemical synthesis of 2,3-dilauroyl-sn-glycerol relies on the strategic manipulation of glycerol's hydroxyl groups to ensure acylation occurs at the desired sn-2 and sn-3 positions. This typically involves the use of protecting groups and regioselective reactions to achieve the target molecule with high stereochemical fidelity.

Regioselective Esterification Techniques for Glycerol Functionalization

Direct esterification of glycerol with lauric acid often leads to a mixture of mono-, di-, and triacylglycerols, with the 1,3-diacyl-sn-glycerol isomer being a significant byproduct. To favor the formation of 2,3-diacyl-sn-glycerols, specific strategies are employed. One approach involves using a molar excess of lauric acid to glycerol, which can preferentially acylate the primary hydroxyl groups at the sn-1 and sn-3 positions first, followed by the secondary hydroxyl at the sn-2 position. However, achieving high selectivity for the 2,3-isomer through this method alone is difficult.

More effective regioselective techniques often involve the use of catalysts that can direct the acylation. While acid catalysts like sulfuric acid or p-toluenesulfonic acid are common in esterification, they generally lack the high regioselectivity required for specific diacylglycerol synthesis.

Strategies Involving Protected Glycerol Intermediates for Stereochemical Control

To overcome the challenge of regioselectivity and to ensure the correct stereochemistry, the use of protected glycerol intermediates is a cornerstone of the chemical synthesis of this compound. This strategy involves protecting the sn-1 hydroxyl group of a chiral glycerol precursor, allowing for the sequential acylation of the sn-2 and sn-3 positions.

A common starting material is (R)-solketal (2,3-isopropylidene-sn-glycerol), which is derived from D-mannitol. mdpi.comgoogle.com The isopropylidene group protects the sn-2 and sn-3 hydroxyls, leaving the sn-1 hydroxyl free for modification. However, for the synthesis of 2,3-diacyl-sn-glycerols, a different starting material or a series of protection and deprotection steps is necessary.

A more direct route to 2,3-diacyl-sn-glycerols involves starting with a precursor where the sn-1 position is protected with a group that can be selectively removed later. For instance, 1-O-benzyl-sn-glycerol can be used as a chiral precursor. preprints.org The free hydroxyl groups at the sn-2 and sn-3 positions can then be acylated with lauroyl chloride in the presence of a base like pyridine. The final step involves the removal of the benzyl protecting group by hydrogenolysis to yield the desired this compound. google.com

Another effective protecting group is the trityl group, which can be selectively introduced at the sn-3 position of glycerol. This allows for the acylation of the sn-1 and sn-2 positions, followed by deprotection to yield 1,2-diacyl-sn-glycerol. To obtain the 2,3-isomer, a different sequence of protection and acylation is required, highlighting the complexity of these synthetic routes.

| Starting Material | Protecting Group Strategy | Key Steps |

| D-Mannitol | Conversion to a chiral glycerol synthon like (R)-solketal, followed by further modifications. google.com | Methylidene protection, redox reactions, benzyl protection, deprotection, acylation. google.com |

| 1-O-benzyl-sn-glycerol | Benzyl group protects the sn-1 position. preprints.org | Acylation of sn-2 and sn-3 hydroxyls, followed by debenzylation. google.compreprints.org |

| sn-3-protected glycerol | Groups like trityl or tert-butyldimethylsilyl protect the sn-3 hydroxyl. | Acylation at sn-1 and sn-2, followed by deprotection. This primarily yields the 1,2-isomer, but variations can lead to the 2,3-isomer. |

Optimization of Reaction Conditions and Catalyst Systems for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, and catalyst. Solvents like dichloromethane or toluene are often used. mdpi.com The reaction temperature is carefully controlled to prevent side reactions, such as acyl migration, where an acyl group moves from one hydroxyl group to another. Acyl migration is a significant issue in diacylglycerol synthesis and can lead to the formation of the more stable 1,3-diacylglycerol isomer.

The choice of coupling agent and catalyst is also critical. For instance, in the acylation of protected glycerol intermediates, reagents like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) can be used to facilitate the esterification under mild conditions, which helps to preserve the stereochemistry. mdpi.com Purification of the final product, often through column chromatography, is essential to remove byproducts and unreacted starting materials, ensuring high purity.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing higher regioselectivity and enantioselectivity under milder reaction conditions. Lipases are the most commonly used enzymes for the synthesis of acylglycerols.

Lipase-Catalyzed Biotransformations for Acylglycerol Production

Lipases can catalyze esterification, transesterification, and glycerolysis reactions to produce diacylglycerols. frontiersin.org For the synthesis of specific diacylglycerol isomers, the regioselectivity of the lipase is paramount. Many lipases exhibit a strong preference for the primary hydroxyl groups at the sn-1 and sn-3 positions of the glycerol backbone. dss.go.th

While this sn-1,3 regioselectivity is highly useful for producing 1,3-diacylglycerols, it makes the direct synthesis of 2,3-diacyl-sn-glycerols more challenging. A multi-step chemoenzymatic approach is often employed. For example, a lipase can be used to selectively acylate the sn-3 position of a protected glycerol derivative, followed by chemical acylation of the sn-2 position. mdpi.com

Biocatalytic Systems Utilizing Specific Regioselectivity and Enantioselectivity

The key to successful enzymatic synthesis of this compound lies in the selection of a lipase with the appropriate selectivity or the clever design of the reaction sequence. Immobilized lipases, such as Candida antarctica lipase B (CAL-B), are widely used due to their high activity and stability. mdpi.compreprints.org CAL-B is known for its ability to acylate the primary hydroxyl groups of glycerol. preprints.org

To synthesize this compound, a chemoenzymatic strategy can be employed. This might involve starting with 1-O-benzyl-sn-glycerol, where the sn-1 position is chemically protected. preprints.org A lipase can then be used to regioselectively acylate the sn-3 position with lauric acid. mdpi.compreprints.org The remaining free hydroxyl at the sn-2 position can then be acylated, either chemically or enzymatically. Finally, the benzyl protecting group is removed to yield the target molecule.

Another strategy involves the enzymatic resolution of a racemic mixture. For example, a lipase could be used to selectively acylate one enantiomer of a glycerol derivative, allowing for the separation of the desired stereoisomer for further synthesis.

| Lipase | Regioselectivity | Application in this compound Synthesis |

| Candida antarctica Lipase B (CAL-B) | Primarily sn-1,3 selective, but can acylate the sn-3 position of protected glycerols. mdpi.compreprints.org | Used in chemoenzymatic routes, often involving protected glycerol intermediates. mdpi.compreprints.org |

| Rhizomucor miehei Lipase (RML) | sn-1,3 specific. frontiersin.orgcsic.es | Primarily used for the synthesis of 1,3-diacylglycerols, but can be part of a multi-step synthesis for other isomers. frontiersin.orgcsic.es |

| Burkholderia cepacia Lipase | Can be used for esterification at the sn-2 position of 1,3-dicaprin. mdpi.com | Potentially applicable for the second acylation step in a two-stage synthesis. mdpi.com |

The optimization of enzymatic reactions involves controlling parameters such as temperature, water activity, and the molar ratio of substrates. mdpi.com For instance, maintaining a low water activity is crucial to favor the synthesis reaction over hydrolysis. Solvent-free systems are also being explored to develop more environmentally friendly and cost-effective processes. frontiersin.orgcsic.es

Microbial Fermentation and Biotechnological Routes for Glycerolipid Synthesis

The synthesis of specific glycerolipids, including diacylglycerols (DAGs) like this compound, is increasingly leveraging microbial fermentation and advanced biotechnological strategies. These methods offer potential advantages over traditional chemical synthesis, such as greater specificity, milder reaction conditions, and the use of renewable feedstocks. annualreviews.organnualreviews.orgnih.gov

Oleaginous microorganisms, including various species of fungi, yeasts, bacteria, and microalgae, are natural producers of lipids and can accumulate them to represent 20-90% of their dry cell weight. annualreviews.org This inherent capability makes them attractive platforms for the targeted production of valuable lipids. annualreviews.org Fermentative production of DAGs using these microbes presents several benefits, including reduced land use and short cultivation periods, with a fatty acid composition that can be similar to that of vegetable oils. nih.gov

Metabolic engineering is a key enabling technology in this field, allowing for the modification of microbial pathways to enhance the production of desired glycerolipids. annualreviews.orgacs.org For diacylglycerol synthesis, several strategies have been explored:

Enhancing Precursor Supply: Engineering central carbon metabolism to increase the pool of precursors like glycerol-3-phosphate and fatty acyl-CoAs is a fundamental approach. nih.gov In the yeast Saccharomyces cerevisiae, for instance, engineering the pentose phosphate pathway has been shown to increase the supply of NADPH, a crucial cofactor for fatty acid biosynthesis. nih.gov

Targeted Pathway Engineering: The biosynthesis of triacylglycerols (TAGs) and DAGs is interconnected. DAG is a direct precursor to TAG, a reaction catalyzed by the enzyme diacylglycerol acyltransferase (DGAT). acs.orgresearchgate.net To promote DAG accumulation, one strategy involves the downregulation or knockout of genes encoding DGAT (such as DGA1, LRO1, and ARE1 in the yeast Rhodosporidium toruloides), thereby blocking the conversion of DAG to TAG. frontiersin.org

Enhancing Hydrolysis of TAGs: A reverse strategy involves overexpressing enzymes that hydrolyze TAGs back into DAGs. The overexpression of specific triacylglycerol lipases can shift the metabolic equilibrium towards higher concentrations of diacylglycerols. frontiersin.org

Screening for Natural Producers: Researchers have also focused on screening for naturally occurring microorganisms that can produce diacylglycerols. A study involving endophytic fungi isolated from Taxus chinensis var. mairei identified several strains capable of accumulating DAGs through fermentation. nih.gov The identified fungi included species from the genera Fusarium, Trichoderma, and Colletotrichum. nih.gov

While these biotechnological routes hold significant promise, the targeted microbial production of specific DAG isomers like this compound remains a complex challenge. The intricate role of DAGs as signaling molecules and precursors for other essential lipids, such as phospholipids, means that significant alterations to their metabolic pools can have wide-ranging effects on cell viability and growth. frontiersin.org Consequently, many DAG production strategies still rely on the enzymatic conversion of microbially-produced oils rather than direct fermentation to the final DAG product. nih.govfrontiersin.org

Comparative Analysis of Synthetic Routes for Research-Grade this compound

The synthesis of research-grade this compound, where high purity and precise stereochemistry are essential, necessitates a careful comparison of available synthetic methodologies. The primary routes are traditional chemical synthesis and enzymatic (or chemoenzymatic) synthesis.

Enzymatic Synthesis: Enzymatic methods are valued for their high specificity (regio- and stereospecificity) and mild reaction conditions, which minimize by-product formation and acyl migration. mdpi.comnih.gov Lipases are the most commonly used enzymes for glycerolipid synthesis. ftb.com.hr The synthesis of a specific 2,3-diacyl-sn-glycerol isomer is challenging due to the common sn-1,3-regioselectivity of many lipases. nih.gov This means they preferentially catalyze reactions at the outer positions of the glycerol backbone.

However, strategies have been developed to overcome this, often involving a chemoenzymatic approach. For example, a synthesis could start with an sn-1 protected glycerol derivative, followed by enzymatic acylation at the sn-2 and sn-3 positions. Alternatively, a non-specific lipase could be used for the esterification of glycerol, followed by highly selective enzymatic hydrolysis or purification steps to isolate the desired isomer. researchgate.net Enzymatic synthesis can be conducted via direct esterification of glycerol with lauric acid or through the glycerolysis of trilaurin. researchgate.netnih.gov Solvent-free systems are often preferred to enhance efficiency and reduce environmental impact. researchgate.netresearchgate.net

The table below provides a comparative analysis of these synthetic routes for producing research-grade this compound.

| Feature | Chemical Synthesis | Enzymatic / Chemoenzymatic Synthesis |

| Specificity | Low intrinsic stereospecificity; relies on protecting groups. Risk of acyl migration leading to isomeric impurities. | High regio- and stereospecificity, depending on the enzyme selected. nih.gov Minimizes by-products. |

| Reaction Conditions | Often requires high temperatures, harsh solvents, and catalysts (e.g., acids). nih.gov | Mild conditions (e.g., lower temperatures, neutral pH), often in solvent-free systems. mdpi.comresearchgate.net |

| Yield | Can be high, but overall yield may be reduced by the multiple protection/deprotection steps and purification losses. | Yields can be very high under optimized conditions. For example, enzymatic synthesis of 1,3-diacylglycerols can reach over 80%. researchgate.net Specific yields for 2,3-isomers depend heavily on the strategy. |

| Purity of Crude Product | Lower purity due to by-products and isomeric contaminants. | Higher purity due to the specificity of the enzymatic reaction. |

| Purification | Extensive purification, typically by silica gel chromatography, is required to achieve research-grade purity. frontiersin.org | Simpler purification is often sufficient, though chromatography may still be needed for the highest purity grades. capes.gov.br |

| Cost & Scalability | Reagents can be inexpensive, but the overall process cost can be high due to energy consumption, multiple steps, and complex purification. Scalability can be challenging. | Enzyme cost can be high, but enzymes are often reusable (immobilized), and milder conditions reduce energy costs. mdpi.com Considered more environmentally friendly and scalable. nih.gov |

| Key Advantage | Well-established chemical principles. | High purity and stereochemical precision. nih.gov |

| Key Disadvantage | Formation of impurities and use of harsh conditions. nih.gov | Higher initial catalyst cost and potentially slower reaction rates. nih.gov |

For the production of research-grade this compound, chemoenzymatic methods represent the most advantageous approach. They combine the efficiency of chemical steps with the unparalleled specificity of biocatalysts, enabling the synthesis of a final product with high purity and the correct stereoconfiguration, which is crucial for scientific investigation. nih.gov

Biochemical and Cellular Mechanisms in Research Models

Role in Intracellular Signal Transduction Pathways

Diacylglycerols are canonical second messengers that are typically generated at the plasma membrane following the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). echelon-inc.comavantiresearch.com This action releases DAG within the membrane and inositol 1,4,5-trisphosphate (IP3) into the cytosol, initiating a cascade of signaling events. smolecule.com

The primary role of diacylglycerol as a second messenger is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating cell growth, differentiation, and apoptosis. tandfonline.com The interaction is stereospecific, with the 1,2-sn-diacylglycerol isomer being a significantly more potent activator of PKC than the 2,3-sn- or 1,3-sn-isomers. tandfonline.com

1,2-dilauroyl-sn-glycerol (1,2-DLG), a saturated diacylglycerol, is characterized as a moderate or weak activator of PKC. medchemexpress.com Its saturated lauric acid chains (12:0) result in less potent activation compared to unsaturated DAGs, such as 1,2-dioleoyl-sn-glycerol (C18:1), which are more effective at penetrating lipid monolayers and stabilizing the enzyme-membrane complex. Despite this, 1,2-DLG's physical properties, including a collapse pressure of 53 dynes/cm and a liquid-expanded phase behavior, allow it to facilitate partial PKC activation.

Studies on various PKC isoforms reveal differential activation by various DAG species, suggesting that the fatty acid composition of DAG can fine-tune cellular signals. nih.gov Although 1,2-DLG has not been exhaustively tested against all isoforms, data from analogous saturated DAGs like 1,2-dipalmitoyl-sn-glycerol (DPG) show they can activate conventional PKC isoforms (cPKCs) like PKCα and PKCβII, and novel PKC isoforms (nPKCs) like PKCδ, albeit with different sensitivities and dependencies on concentration compared to unsaturated DAGs. nih.gov

| Diacylglycerol (DAG) Type | Acyl Chains | PKC Activation Potency | Key Physicochemical Property |

|---|---|---|---|

| 1,2-Dilauroyl-sn-glycerol (1,2-DLG) | Saturated (12:0/12:0) | Moderate / Weak medchemexpress.com | Collapse pressure of 53 dynes/cm |

| 1,2-Dioleoyl-sn-glycerol (DOG) | Unsaturated (18:1/18:1) | Potent | Induces membrane curvature |

| 1,2-Dipalmitoyl-sn-glycerol (DPG) | Saturated (16:0/16:0) | Activates cPKC and nPKC isoforms nih.gov | Stabilizes lamellar phases |

The activation of PKC by diacylglycerols initiates phosphorylation of a wide array of downstream protein targets, triggering specific cellular responses. chemrxiv.org In cellular models, the introduction or generation of DAG has been shown to influence key physiological processes. For instance, the light-mediated formation of 1,2-dioleoyl-sn-glycerol in HeLa cells resulted in a significant increase in the phosphorylation of PKC target proteins, demonstrating a direct link between DAG presence and the activation of downstream signaling. chemrxiv.org

In research using pig oocytes, chemical activators of PKC that mimic DAG, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (a mixed-chain saturated/unsaturated DAG), were found to protect oocytes from fragmentation during in vitro aging. researchgate.net This effect highlights a specific cellular outcome—enhanced survival and stability—regulated by the PKC signaling pathway. This suggests that the activation of both calcium-dependent and calcium-independent PKC isoforms is crucial for this protective effect. researchgate.net These findings underscore the role of DAG-mediated signaling in fundamental cellular events, including proliferation, survival, and differentiation. smolecule.com

Activation and Modulation of Protein Kinase C (PKC) Isoforms in vitro

Involvement in Lipid Metabolism and Enzymatic Transformations

Beyond its role in signaling, 2,3-dilauroyl-sn-glycerol and its isomers are key intermediates and substrates in lipid metabolic pathways, undergoing enzymatic transformations that are critical for lipid homeostasis.

1,2-dilauroyl-sn-glycerol is a well-characterized substrate for diacylglycerol kinase (DGK). echelon-inc.comsmolecule.com DGK enzymes phosphorylate DAG to produce phosphatidic acid (PA), a reaction that serves two purposes: it terminates PKC-mediated signaling by consuming DAG and generates PA, a vital precursor for the synthesis of other phospholipids and a signaling molecule in its own right. smolecule.comreactionbiology.com

The utility of 1,2-dilauroyl-sn-glycerol as a substrate is highlighted by its use in developing and optimizing biochemical assays for all ten known human DGK isoforms (α, β, γ, δ, ε, ζ, η, ι, κ, θ). reactionbiology.com Researchers have used 1,2-DLG to determine optimal buffer conditions and kinetic parameters for each isoform, confirming its broad substrate suitability across this enzyme family. reactionbiology.com This role places DLG at a crucial metabolic node, channeling lipids from signaling pathways back into biosynthetic routes for membrane construction and maintenance.

| Enzyme Family | Substrate | Product | Biological Role |

|---|---|---|---|

| Diacylglycerol Kinase (DGK) | 1,2-Dilauroyl-sn-glycerol (DLG) reactionbiology.com | 1,2-Dilauroyl-sn-glycero-3-phosphate (Phosphatidic Acid) | Termination of PKC signaling; Precursor for phospholipid biosynthesis smolecule.com |

The catabolism of diacylglycerols is carried out by various lipases and hydrolases. The this compound isomer appears as a transient intermediate during the digestion of dietary fats. annualreviews.org The process begins in the upper intestinal tract, where lingual and gastric lipases hydrolyze triacylglycerols at the sn-3 position to yield 1,2-diacyl-sn-glycerols. annualreviews.org In the small intestine, pancreatic lipase can then act on the sn-1 position of the 1,2-diacyl-sn-glycerol, which generates a 2,3-diacyl-sn-glycerol intermediate. annualreviews.org This intermediate is subsequently a substrate for further hydrolysis by enzymes such as pancreatic lipase or carboxyl ester hydrolase, which cleave the remaining fatty acid to produce a 2-monoacylglycerol that can be absorbed by mucosal cells. annualreviews.org

The specificity of lipolytic enzymes can vary. For example, some lipases have a marked preference for fatty acids with specific features, such as cis-9 unsaturation, which is absent in the lauric acid chains of dilauroylglycerol. ocl-journal.org The hydrolysis of diacylglycerols is a critical step in lipid turnover and energy metabolism.

Substrate Specificity for Diacylglycerol Kinase (DGK) and Phospholipid Biosynthesis Pathways

Interaction with Biological Membranes and Lipid Bilayer Dynamics

As an amphiphilic molecule, this compound and its isomers insert into cellular membranes and can significantly alter their physical properties. The interaction of 1,2-dilauroyl-sn-glycerol with model lipid bilayers has shown that it induces lateral phase separation of lipids. caymanchem.com This creates distinct domains within the membrane with different fluidities, which is thought to play a role in organizing membrane proteins and facilitating signal transduction events. caymanchem.com

The incorporation of cholesterol, another key membrane component, further modulates these effects. Studies on the related phospholipid, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), show that cholesterol increases bilayer thickness and rigidity. nih.govscifiniti.com These alterations to the membrane's physicochemical environment can, in turn, influence the conformation and function of integral membrane proteins. nih.gov The ability of dilauroylglycerol to modify the structural and dynamic properties of the lipid bilayer is therefore central to its biological function, influencing everything from membrane fusion to the spatial organization of signaling complexes.

Membrane Integration and Lateral Phase Behavior in Model Systems

This integration leads to a "condensing effect" on the lipid bilayer, where the total area of the membrane becomes less than the sum of the individual areas of its lipid components. nih.govacs.org While similar to the well-documented condensing effect of cholesterol, it is generally less pronounced. acs.org The primary driving force for this phenomenon is the shared molecular topology of DAG and cholesterol: a small hydrophilic head and a large hydrophobic body. nih.govacs.org A key consequence of DAG integration is an increase in the spacing between phospholipid headgroups, a structural change believed to be critical for the activation of certain membrane-associated proteins like protein kinase C. acs.org Interestingly, simulations show that the largest spacing does not occur directly above the DAG molecule itself, but rather between the first and second nearest-neighbor phospholipids, as a result of the umbrella effect. acs.org

Furthermore, the incorporation of long-chain saturated DAGs such as this compound into model lipid bilayers can induce the lateral phase separation of lipids. caymanchem.com This results in the formation of distinct domains with different fluidity, which can play a role in organizing membrane components and influencing signal transduction events. caymanchem.com Studies on mixtures of dimyristoyl phosphatidylcholine (DMPC) and dimyristoyl glycerol (DMG), a close analog, have demonstrated the formation of different phases depending on the molar ratio of the components, including lamellar, inverted hexagonal, and isotropic phases. nih.gov In the fluid lamellar phase, the chain order of the DMPC component is increased compared to pure DMPC bilayers. nih.gov

Table 1: Comparative Effects of Diacylglycerol (DAG) and Cholesterol on POPC Bilayer Properties

| Property | Effect of DAG (di16:0-DAG) | Effect of Cholesterol | Reference |

|---|---|---|---|

| Acyl Chain Order | Increased | Increased (more effective than DAG) | nih.govacs.org |

| Bilayer Thickness | Increased | Increased | nih.govacs.org |

| Volume-per-Lipid | Reduced | Reduced | nih.govacs.org |

| Lateral Diffusion | Decreased | Decreased | nih.govacs.org |

| Condensing Effect | Strong | Stronger than DAG | nih.govacs.org |

Conformational Dynamics of the Glycerol Backbone and Acyl Chains within Lipid Environments

The conformational dynamics of this compound within a lipid membrane are critical to its function. Research using 2H-NMR on analogous diacylglycerols reveals that these molecules are integrated into the membrane in a configuration that closely resembles that of phospholipids, rather than adopting their crystal structure conformation. nih.gov Specifically, the distinct conformational characteristics at the C-2 position of the sn-2 acyl chain, which are a hallmark of diacyl phospholipids, are also observed for diacylglycerol molecules when they are part of a fluid lamellar phase. nih.gov This indicates a deep and ordered integration within the bilayer's architecture. nih.gov

Studies focusing on the glycerol backbone have shown its conformation is significantly influenced by both intramolecular forces and the surrounding environment. beilstein-journals.orgscifiniti.com The conformation is largely determined by the intramolecular stacking of the adjacent acyl chains. scifiniti.com For 1,2-diacyl-sn-glycerols, which are enantiomeric to 2,3-diacyl-sn-glycerols, the substituent at the sn-3 position (a hydroxyl group in this case) plays a crucial role. beilstein-journals.org 1H NMR studies on 1,2-dipalmitoyl-sn-glycerol in solution show that the molecule exists as an equilibrium of three staggered conformers. beilstein-journals.org The polarity of the solvent can shift this equilibrium, with more polar environments amplifying the population of the gt(+) conformer, which possesses a specific (+)-helicity around the 1,2-diacyl moiety. beilstein-journals.org

The acyl chains themselves exhibit a characteristic flexibility profile. nih.gov In a fluid lamellar phase composed of a mixture of dimyristoyl phosphatidylcholine (DMPC) and dimyristoyl glycerol (DMG), the segmental chain flexibility profile features an order parameter plateau for both lipid types, similar to single-component phospholipid bilayers. nih.gov However, the chain order of the DMG component is typically less than that of the surrounding DMPC. nih.gov As the system transitions to an inverted hexagonal phase, the intrinsic degree of chain order decreases for both components. nih.gov

Table 2: Conformational Characteristics of Diacylglycerol in Model Membranes

| Structural Feature | Observation in Research Models | Method/Model | Reference |

|---|---|---|---|

| Overall Conformation | Integrates in a configuration similar to phospholipids, not its crystal structure. | 2H-NMR | nih.gov |

| Glycerol Backbone | Equilibrium of staggered conformers (gt(+), gg(-), tg); influenced by polarity. | 1H NMR | beilstein-journals.org |

| Acyl Chain Order (Fluid Lamellar Phase) | Exhibits an order parameter plateau; chain order is less than the surrounding DMPC. | 2H-NMR | nih.gov |

| Acyl Chain Order (Inverted Hexagonal Phase) | Intrinsic degree of chain order is less than in the lamellar phase. | 2H-NMR | nih.gov |

Investigations of Lipid-Protein Interactions in Membrane Microdomains

This compound and other diacylglycerols are potent second messengers, and their interactions with proteins are fundamental to their biological activity. acs.orgavantiresearch.com The most well-documented interaction is the activation of protein kinase C (PKC). acs.orgavantiresearch.com The production of DAG in the cell membrane facilitates the translocation of PKC from the cytosol to the plasma membrane, where it is activated. avantiresearch.com This process is structurally dependent on the ability of DAG to increase the spacing between phospholipid headgroups, creating a binding-competent membrane surface. acs.org

Another key protein that interacts with this lipid is diacylglycerol kinase (DgkA), an integral membrane protein that phosphorylates DAG to produce phosphatidic acid. researchgate.netnih.gov Studies of DgkA structure in different membrane-mimicking environments (detergent micelles vs. phospholipid bilayers) show significant structural differences, underscoring the profound influence of the lipid bilayer environment on the protein's conformation and dynamics. researchgate.netnih.gov This demonstrates a reciprocal relationship where the lipid modulates protein structure, and the protein, in turn, modifies the local lipid environment through its enzymatic activity.

The ability of DAGs to induce lateral phase separation contributes to the formation of membrane microdomains, which are specialized regions with distinct lipid and protein compositions. caymanchem.com These domains can serve as platforms for signaling events. acs.org The interaction of proteins with these domains can be highly specific. For instance, research on the prion protein shows that its binding to raft-like membrane models is driven by hydrophobic interactions. nih.gov While not directly involving this compound, this study illustrates a general mechanism by which proteins can be recruited to and interact with specific lipid environments. nih.gov The physical properties of the membrane, modulated by lipids like DAG, can therefore regulate the insertion, conformation, and function of associated proteins. csic.es

Table 3: Key Protein Interactions with Diacylglycerol (DAG)

| Protein | Nature of Interaction | Functional Consequence | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | Recruitment and activation at the membrane surface. | DAG facilitates translocation from cytosol to the membrane, leading to activation of the kinase. | acs.orgavantiresearch.com |

| Diacylglycerol Kinase (DgkA) | Enzymatic substrate. | DgkA phosphorylates DAG to phosphatidic acid, terminating the DAG signal. The lipid environment affects DgkA structure. | researchgate.netnih.gov |

| Peripheral Enzymes (General) | Anchoring and modulation via membrane properties. | Amphipathic helices of peripheral proteins can bind to the membrane interface, influenced by lipid packing and curvature. | csic.es |

| Integral Membrane Proteins (General) | Modulation of structure and function. | The lipid environment, including the presence of DAG-induced domains, influences protein conformation and oligomerization. | acs.orgresearchgate.net |

Advanced Analytical Characterization Techniques for Research

Chromatographic Separation Methodologies for Glycerolipids

Chromatography is a cornerstone of lipid analysis, enabling the separation of individual components from intricate matrices. For diacylglycerols like 2,3-Dilauroyl-sn-glycerol, several chromatographic techniques are particularly effective.

High-Performance Liquid Chromatography (HPLC) for Positional and Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of diacylglycerol isomers, which differ in the position of the fatty acyl chains on the glycerol backbone (regioisomers) or their spatial orientation (stereoisomers).

The resolution of enantiomeric diacylglycerols, such as sn-1,2- and sn-2,3-diacylglycerols, is often achieved through chiral phase HPLC. jst.go.jpnih.govresearchgate.net This typically requires derivatization of the diacylglycerol molecule to introduce a chromophore, facilitating detection. A common derivatizing agent is 3,5-dinitrophenyl isocyanate, which forms 3,5-dinitrophenylurethane (DNPU) derivatives. nih.govresearchgate.netoup.com These derivatives can then be separated on a chiral stationary phase. For instance, a column containing (R)-(+)-1-(1-naphthyl)ethylamine bonded to silica gel has been used effectively for this purpose. jst.go.jpnih.govaocs.org

Reversed-phase HPLC (RP-HPLC) is also widely used to separate diacylglycerol molecular species, including positional isomers. nih.govresearchgate.netoup.com In RP-HPLC, separation is based on the hydrophobicity of the molecules. For diacylglycerols, the elution order is influenced by the length and degree of unsaturation of the fatty acyl chains. nih.govoup.com For example, using a C18 or C30 column with an acetonitrile-based mobile phase, it is possible to separate 1,2(2,3)- and 1,3-diacylglycerol isomers. nih.govresearchgate.netresearchgate.net Generally, 1,3-diacylglycerols elute before their corresponding 1,2-diacylglycerol isomers. nih.govoup.com

Table 1: HPLC Methods for Diacylglycerol Isomer Separation

| Technique | Stationary Phase Example | Mobile Phase Example | Derivatization | Application |

|---|---|---|---|---|

| Chiral Phase HPLC | (R)-(+)-1-(1-naphthyl)ethylamine on silica jst.go.jpnih.govaocs.org | n-hexane-1,2-dichloroethane-ethanol jst.go.jp | 3,5-dinitrophenylurethane (DNPU) nih.govoup.com | Resolution of sn-1,2- and sn-2,3-enantiomers |

Gas Chromatography (GC) for Component Analysis within Complex Lipid Mixtures

Gas Chromatography (GC) is a classic and robust technique for analyzing the fatty acid composition of glycerolipids like this compound. Typically, the diacylglycerol is first subjected to a derivatization step to increase its volatility. nih.gov A common method is the conversion to trimethylsilyl (TMS) ether derivatives. nih.gov

Following derivatization, the sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the column. The separated components are then detected, often by a flame ionization detector (FID). nih.gov This approach allows for the quantification of the individual fatty acids present in the diacylglycerol molecule after a transesterification step to produce fatty acid methyl esters (FAMEs).

High-temperature GC can also be used to analyze intact diacylglycerols, separating them based on their carbon number. researchgate.netgcms.cz This provides a profile of the different diacylglycerol species present in a sample. However, analysis of underivatized diacylglycerols can be challenging due to their lower volatility and potential for thermal degradation. gcms.czscribd.com

Supercritical Fluid Chromatography (SFC) for Enhanced Lipid Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for lipid analysis, offering several advantages. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar organic modifier like methanol. nih.govnih.govnih.govacs.org This technique provides fast and efficient separations of a wide range of lipid classes. bohrium.comnih.gov

For diacylglycerols, SFC can achieve separation of both positional and stereoisomers. Chiral SFC, in particular, has proven highly effective for resolving enantiomers of diacylglycerols without the need for derivatization in some cases. nih.govnih.govacs.orgresearchgate.net For instance, amylose-based chiral columns have demonstrated the ability to baseline-separate diacylglycerol enantiomers in a short analysis time. nih.govacs.orgresearchgate.net

SFC is often coupled with mass spectrometry (SFC-MS), which provides both separation and structural information, making it a valuable tool for comprehensive lipidomics. nih.govnih.govnih.govacs.orgnih.gov This hyphenated technique allows for the unambiguous identification of lipid species. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application for DAGs | Common Derivatization | Key Advantages |

|---|---|---|---|

| HPLC | Isomer separation (positional & stereoisomeric) jst.go.jpnih.gov | DNPU for chiral separation nih.gov | High resolution of non-volatile compounds |

| GC | Fatty acid composition analysis | TMS ethers, FAMEs nih.gov | High resolution for volatile compounds, quantitative |

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Lipidomics

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of lipids. Its high sensitivity and specificity allow for detailed analysis of molecules like this compound, even in complex biological matrices. aocs.org

Soft Ionization Techniques (ESI, MALDI) for Intact Molecular Species Analysis

To analyze intact diacylglycerols, which are relatively non-volatile, soft ionization techniques are employed. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common methods. aocs.orgnih.gov

In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, forming charged droplets that evaporate to produce gas-phase ions. aocs.org Diacylglycerols have low proton affinity, so they are typically detected as adducts with cations like ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺). aocs.orgnih.govaocs.org The formation of these adducts is crucial for sensitive detection. nih.gov Derivatization to introduce a permanent charge on the molecule can also significantly enhance signal intensity. nih.govnih.gov

MALDI-TOF (Time-of-Flight) MS is another soft ionization technique well-suited for lipid analysis. nih.govmdpi.com The analyte is co-crystallized with a matrix compound, and a laser pulse desorbs and ionizes the molecules. mdpi.com MALDI is particularly useful for rapid screening and fingerprinting of lipid mixtures. mdpi.comresearchgate.net For diacylglycerols, sodium adducts ([M+Na]⁺) are commonly observed. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment-Based Structural Characterization

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This is essential for confirming the identity of the fatty acyl chains and their positions on the glycerol backbone. nih.govnih.gov

When ammoniated adducts ([M+NH₄]⁺) of diacylglycerols are subjected to collision-induced dissociation (CID), they typically show a neutral loss of ammonia and a fatty acid. nih.govnih.gov The relative intensities of the fragment ions resulting from the loss of each fatty acid can sometimes provide information about their respective positions (sn-1 or sn-2). nih.gov

The use of lithiated adducts ([M+Li]⁺) in MS/MS experiments can be particularly informative for structural elucidation. nih.govnih.govaocs.org Fragmentation of lithiated diacylglycerols often yields distinct patterns that help to identify the fatty acid substituents and their locations. nih.govnih.govaocs.org For instance, the loss of a fatty acid from the sn-1 position is generally more facile than from the sn-2 position. nih.gov

Table 3: Common Adducts and Fragments in MS Analysis of Diacylglycerols

| Ion Type | Precursor Ion Example | Key Fragment Ions in MS/MS | Information Gained |

|---|---|---|---|

| Ammoniated Adduct | [M+NH₄]⁺ | Neutral loss of NH₃ and fatty acids nih.govnih.gov | Identification of fatty acyl chains |

| Lithiated Adduct | [M+Li]⁺ | Neutral loss of fatty acids aocs.org | Identification and positional information of fatty acyl chains nih.govaocs.org |

High-Resolution Mass Spectrometry and Ion Mobility-Mass Spectrometry for Comprehensive Lipidomics Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in lipidomics for the accurate mass determination and elemental composition analysis of lipids like this compound. Coupled with liquid chromatography (LC), HRMS platforms, such as those using Orbitrap or Fourier transform ion cyclotron resonance (FTICR) mass analyzers, can achieve high mass resolution (e.g., 100,000 at m/z 400) and mass accuracy below 2 ppm. nih.govresearchgate.net This precision allows for the confident identification of the lipid from complex biological extracts. nih.gov In lipidomics workflows, reversed-phase chromatography separates glycerolipids based on acyl chain length and saturation, while tandem mass spectrometry (MS/MS) provides structural details through fragmentation analysis. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion in the gas phase. nih.govlcms.cz This technique is particularly valuable for separating isomeric and isobaric lipids that may not be resolved by chromatography or mass-to-charge ratio alone. nih.gov By measuring an ion's collision cross-section (CCS), IM-MS provides a unique identifier that, when combined with retention time and m/z, greatly enhances the confidence of lipid identification. nih.gov For instance, the combination of hydrophilic interaction liquid chromatography (HILIC) with IM-MS allows for the separation of lipid classes based on headgroup polarity, followed by further separation based on the gas-phase conformation of the ions. nih.govlcms.cz This multidimensional approach improves peak capacity and signal-to-noise, which is critical for detailed lipid profiling. lcms.cz Trapped ion mobility spectrometry (TIMS) is a specific IM-MS technique that can achieve high mobility resolving power, enabling the separation of regioisomeric species, which is crucial for distinguishing between different diacylglycerol isomers. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure, dynamics, and conformation of molecules in solution and in the solid state.

Proton (¹H) NMR is instrumental in confirming the stereochemical and positional assignment of the acyl chains on the glycerol backbone of this compound. The chemical shifts and coupling constants of the protons on the glycerol moiety are highly sensitive to their chemical environment and stereochemistry. beilstein-journals.orgmdpi.com In asymmetric 1,2-diacyl-sn-glycerols, the protons at the sn-1 and sn-3 positions are diastereotopic and thus exhibit distinct chemical shifts, allowing for unambiguous assignment. beilstein-journals.org Studies on related 1,2-diacyl-sn-glycerols have demonstrated that the conformation around the 1,2-diacyl moiety can be determined using Karplus relation studies, which correlate the observed vicinal coupling constants to dihedral angles. beilstein-journals.org The specific pattern of signals for the glycerol backbone protons (at the sn-1, sn-2, and sn-3 positions) provides definitive evidence for the 2,3-substitution pattern, distinguishing it from the 1,2- or 1,3-isomers. beilstein-journals.org

Table 1: Representative ¹H NMR Chemical Shifts for Glycerolipid Backbones Note: This table provides illustrative chemical shift ranges for the glycerol backbone in diacylglycerol compounds based on typical values found in the literature. Exact values for this compound may vary based on solvent and experimental conditions.

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| sn-1 Ha | 4.10 - 4.35 | dd |

| sn-1 Hb | 4.10 - 4.35 | dd |

| sn-2 H | 5.00 - 5.30 | m |

| sn-3 Ha | 3.60 - 3.80 | dd |

| sn-3 Hb | 3.60 - 3.80 | dd |

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of this compound, offering insights into acyl chain dynamics and conformation. The chemical shifts of the carbonyl carbons and the carbons along the lauroyl chains are sensitive to their local environment and mobility. beilstein-journals.org Studies on related diacylglycerols have shown that the carbonyl groups are oriented towards the aqueous interface in a lipid bilayer and are hydrogen-bonded to water. This interaction influences the dynamic behavior of the molecule. beilstein-journals.org Dynamic ¹³C NMR can be used to study hindered rotation and conformational preferences within the molecule. For example, in similar lipid structures, the coalescence of signals from gem-dimethyl groups has been used to determine the energy barriers for rotation around specific bonds. researchgate.net This type of analysis can reveal the rigidity and conformational dynamics of the acyl chains and the glycerol backbone.

Deuterium (²H) NMR spectroscopy, particularly of selectively deuterated lipids, is a powerful technique for investigating the organization and dynamics of lipids within membranes. nih.gov By incorporating this compound with deuterated lauroyl chains into a model membrane, one can measure the quadrupolar splitting, which is related to the order parameter (SCD) of the C-²H bond. nih.govresearchgate.net The order parameter provides a measure of the motional restriction and average orientation of the acyl chain segments. researchgate.net Studies on similar diacylglycerol/phospholipid mixtures have revealed that in the fluid lamellar phase, the acyl chains of the diacylglycerol component are integrated into the bilayer in a conformation similar to that of the phospholipids. nih.gov The profile of the order parameter along the acyl chain typically shows a plateau region for the upper part of the chain, closer to the glycerol backbone, and a progressive decrease in order towards the terminal methyl group, reflecting increasing motional freedom. nih.govresearchgate.net This technique is invaluable for understanding how this compound perturbs or integrates into lipid bilayers. msu.edu

Carbon-13 (¹³C) NMR for Acyl Chain Dynamics and Conformation

Other Spectroscopic and Biophysical Techniques for Glycerolipid Characterization

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups and conformational state. nih.govmdpi.com For this compound, specific regions of the infrared spectrum are particularly informative. The C=O stretching vibration of the ester carbonyl groups (typically around 1730-1740 cm⁻¹) is sensitive to hydrogen bonding and the polarity of its environment. mdpi.com The CH₂ antisymmetric and symmetric stretching vibrations (around 2920 cm⁻¹ and 2850 cm⁻¹, respectively) are sensitive to the conformational order of the acyl chains. acs.org A lower frequency for these bands indicates a higher proportion of all-trans conformers, characteristic of a more ordered, gel-like state, while higher frequencies indicate more gauche isomers, typical of a disordered, liquid-crystalline state. acs.org By monitoring these bands as a function of temperature or interaction with other molecules, FTIR can provide detailed insights into the phase behavior and conformational changes of this compound. mdpi.comnih.gov

Table 2: Key FTIR Vibrational Bands for Diacylglycerol Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

|---|---|---|

| C=O Stretching | 1730 - 1740 | Carbonyl group environment, H-bonding |

| CH₂ Antisymmetric Stretching | ~2920 | Acyl chain conformational order (trans/gauche) |

| CH₂ Symmetric Stretching | ~2850 | Acyl chain conformational order (trans/gauche) |

| CH₂ Scissoring | ~1468 | Acyl chain packing and conformation |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Transitions

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral nature and conformational properties of molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by chiral molecules. In the context of diacylglycerols, CD spectroscopy, particularly when combined with techniques like the exciton chirality method, provides valuable insights into the spatial arrangement of chromophoric groups and, by extension, the conformation of the glycerol backbone.

While this compound itself lacks strong chromophores for direct analysis by conventional CD spectroscopy, studies on analogous 1,2-diacyl-sn-glycerols with chromophoric reporters have established a foundation for understanding its conformational behavior. For instance, research on 1,2-dibenzoyl-sn-glycerols has demonstrated that the conformation around the 1,2-diacyl moiety can be elucidated through CD studies. beilstein-journals.org These model systems reveal that the glycerol backbone can adopt various conformations, including helical and antiperiplanar structures. beilstein-journals.org

The application of liposomal circular dichroism (L-CD) has further enhanced the sensitivity of this technique for studying lipid conformations within a bilayer environment. nih.gov By incorporating chromophore-derivatized lipids into liposomes, the resulting CD spectra show significantly amplified Cotton effects compared to measurements in isotropic solvents like methanol. nih.gov This amplification is attributed to the ordered arrangement of the lipid molecules within the bilayer, which restricts their conformational freedom and leads to more pronounced chiroptical properties. Although direct CD spectroscopic data for this compound is not extensively published, the principles derived from studies on similar diacylglycerols and phospholipids are applicable. These studies indicate that the chirality at the sn-2 position of the glycerol backbone dictates a specific spatial arrangement of the acyl chains, which would be detectable by CD spectroscopy if suitable chromophores were present.

Furthermore, conformational transitions in response to environmental changes, such as temperature or interaction with other molecules, can be monitored using CD spectroscopy. For example, studies on fatty acid-binding proteins interacting with various diacyl-sn-glycero-phospholipids have shown that conformational changes from β-strands to α-helices can be induced upon binding to lipid membranes. These changes are readily quantifiable using CD spectroscopy and demonstrate the technique's utility in probing dynamic molecular interactions involving lipids.

Differential Scanning Calorimetry (DSC) for Thermotropic Phase Behavior in Lipid Systems

Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique for characterizing the thermotropic phase behavior of lipid systems, including those containing this compound. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipids, this provides detailed information on phase transitions, such as the transition from a gel-like, ordered state (Lβ) to a liquid-crystalline, disordered state (Lα), as well as transitions between different polymorphic forms.

The thermotropic behavior of diacylglycerols is complex and influenced by factors such as acyl chain length, degree of saturation, and the stereochemistry of the glycerol backbone. Studies on related compounds, like 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE), have demonstrated the existence of multiple crystalline polymorphs (β1 and β2) in addition to the gel and fluid bilayer phases. nih.gov These different forms exhibit distinct transition temperatures and enthalpies, which can be precisely measured by DSC. nih.gov For instance, the Lβ phase of DLPE transitions to the Lα phase at 30.6°C with an enthalpy change (ΔH) of 15.5 kJ/mol, while its β1 and β2 crystalline forms transition to the Lα phase at 35°C (ΔH ≈ 50 kJ/mol) and 43°C (ΔH = 57 kJ/mol), respectively. nih.gov

In binary mixtures of triacylglycerols, such as those involving 1,3-dilauroyl-2-stearoyl-sn-glycerol (LSL) and 1,2-dilauroyl-3-stearoyl-sn-glycerol (LLS), DSC has been used to construct kinetic phase diagrams. researchgate.net These diagrams reveal complex behaviors, including eutectic and monotectic regions, depending on the molar fractions of the components. researchgate.net The thermal processing, such as the cooling rate, significantly influences the polymorphism of the system, which in turn dictates its physical properties. researchgate.net

The table below summarizes representative DSC data for related lipid systems, illustrating the types of information that can be obtained. While specific data for this compound is not detailed in the provided search results, the principles and types of measurements are directly applicable.

| Compound/System | Transition | Transition Temperature (°C) | Enthalpy (ΔH) | Reference |

| 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) | Lβ → Lα | 30.6 | 15.5 kJ/mol | nih.gov |

| 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) | β1 → Lα | 35 | ~50 kJ/mol | nih.gov |

| 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) | β2 → Lα | 43 | 57 kJ/mol | nih.gov |

| 1,3-Dipalmitoyl-sn-glycero-2-phosphocholine (1,3-DPPC) | Lc → Interdigitated | - | - | researchgate.net |

DSC is also crucial for studying the phase behavior of mixed lipid systems. For example, the incorporation of diacylglycerols like 1,2-dilauroyl-sn-glycerol into phospholipid bilayers can induce lateral phase separation, creating domains with different fluidities. caymanchem.com These phase separations are detectable by DSC as broadening or the appearance of multiple transition peaks. The influence of the glycerol backbone linkage on phase behavior is also significant, with sn-1,2 and sn-1,3 isomers exhibiting different properties due to changes in the spatial orientation of the acyl chains. researchgate.netunifr.ch

Applications in Fundamental Biochemical and Biomedical Research

Utilization as a Biochemical Probe in Signal Transduction Research

In the field of signal transduction, diacylglycerols (DAGs) are recognized as critical second messengers, most notably for their role in activating the Protein Kinase C (PKC) family of enzymes. echelon-inc.com Research has firmly established that this activation is a highly stereospecific process. The naturally occurring 1,2-sn-diacylglycerols are potent activators of PKC, whereas the 2,3-sn-enantiomers are largely inactive. nih.govtandfonline.comkobe-u.ac.jp

This stereochemical dependence makes 2,3-Dilauroyl-sn-glycerol and its analogs essential biochemical probes. By comparing the cellular or enzymatic response to 1,2-sn-DAG versus 2,3-sn-DAG, researchers can determine if a signaling event is mediated by classical PKC activation. For instance, studies in human platelets have shown that a permeable 1,2-sn-diacylglycerol analog directly activates PKC, while its 2,3-sn-counterpart is ineffective. nih.gov This demonstrates that signaling pathways dependent on PKC will not be triggered by this compound, allowing scientists to dissect complex signaling cascades.

Conversely, not all DAG-interacting proteins exhibit this stereospecificity. A noteworthy example is the insulin receptor tyrosine kinase. Studies using detergent:lipid mixed micelles revealed that the intrinsic kinase activity of the insulin receptor is stimulated by diacylglycerol. ucsd.edu Crucially, this activation was found to be non-stereospecific, as the 2,3-diacyl-sn-glycerol enantiomer activated the receptor just as effectively as the 1,2-diacyl-sn-glycerol isomer. ucsd.edu This finding highlights a PKC-independent mechanism for insulin receptor sensitization and showcases the utility of 2,3-diacyl-sn-glycerols in identifying signaling effectors that have different structural requirements than PKC.

| Kinase | 1,2-sn-Diacylglycerol | 2,3-sn-Diacylglycerol | 1,3-Diacylglycerol | Reference |

|---|---|---|---|---|

| Protein Kinase C (PKC) | Active | Inactive | Inactive | nih.govtandfonline.comucsd.edu |

| Insulin Receptor Tyrosine Kinase | Active | Active | Active | ucsd.edu |

Application in the Study of Enzyme Activity and Specificity within Lipid Metabolism

This compound serves as a critical substrate for investigating the stereospecificity of enzymes involved in lipid metabolism, such as diacylglycerol kinases (DGKs) and lipases. These enzymes are responsible for the synthesis and degradation of glycerolipids, and their specificity is key to maintaining cellular homeostasis. um.es

Diacylglycerol kinases phosphorylate DAG to produce phosphatidic acid (PA), a reaction that terminates DAG signaling and initiates the production of another important lipid messenger. nih.gov This enzymatic activity is highly specific for the 1,2-sn-glycerol backbone. nih.gov In platelet cell preparations, only 1,2-sn-diacylglycerol is rapidly converted to phosphatidic acid, indicating that the 2,3-sn-isomer is not a substrate for the DGKs present in that system. nih.gov Therefore, this compound can be used in enzyme assays to confirm that an observed DGK activity conforms to this established stereospecificity or to isolate and study novel enzymes that might have different specificities. For example, all ten known mammalian DGK isoforms are assayed using 1,2-dilauroyl-sn-glycerol (DLG) as the substrate, underscoring the importance of the 1,2-sn configuration. reactionbiology.com

Similarly, diacylglycerol lipases hydrolyze DAGs to release fatty acids and monoacylglycerols. um.es The stereoselectivity of these lipases can be explored using pairs of enantiomeric substrates like 1,2- and this compound. For example, studies on phospholipase C and diacylglycerol lipase in human bile used various radiolabeled substrates to trace the metabolic pathways, confirming the production of di- and monoglycerides. nih.gov While pancreatic lipase is known to be sn-1,3 regiospecific, it lacks stereoselectivity, meaning it can act on both 1,2- and 2,3-diacyl-sn-glycerols after the initial hydrolysis of a triacylglycerol. mdpi.com Using stereochemically pure substrates like this compound is essential for accurately characterizing the precise mode of action of these and other lipolytic enzymes.

Development and Characterization of Artificial Membrane Systems for Biophysical Investigations

Artificial membrane systems, such as liposomes and supported lipid bilayers, are indispensable tools in biophysics for studying the properties of cell membranes and the function of membrane-associated proteins. molbiolcell.orgrsc.org The inclusion of lipids like diacylglycerols can significantly alter the physical properties of these model membranes, including fluidity, curvature stress, and the formation of lipid domains.

While 1,2-diacyl-sn-glycerols are known to induce lateral phase separation and alter membrane properties, the use of this compound in such systems allows for the investigation of how stereochemistry influences these effects. The distinct three-dimensional structure of the 2,3-sn-isomer compared to the 1,2-sn-isomer can lead to different packing arrangements within the lipid bilayer. This can affect the stability of the membrane, its permeability, and its interaction with membrane-embedded or membrane-associated proteins.

For example, the function of the insulin receptor has been shown to be modulated by the lipid composition of the plasma membrane. nih.gov Studies using artificial membrane systems reconstituted with specific lipids, including various diacylglycerols, are crucial for understanding these interactions. ucsd.eduucsd.edu By creating model membranes containing either 1,2- or this compound, researchers can directly assess how the stereochemistry of the DAG headgroup affects the conformation and activity of reconstituted proteins, providing insights into the structural basis of lipid-protein regulation. Although specific studies highlighting this compound in artificial membranes are not abundant, its use as a stereoisomeric control is a logical and necessary extension of research on 1,2-diacylglycerols to confirm that observed biophysical effects are specific to the natural isomer.

Role in Lipidomics Method Development and Identification of Metabolic Intermediates

Lipidomics, the large-scale study of lipids in biological systems, relies heavily on mass spectrometry (MS) and chromatography. creative-proteomics.comnih.gov In these methods, internal standards are essential for accurate quantification of lipid species. Deuterated or odd-chain lipid standards are often used for this purpose. nih.govnih.govcam.ac.uk

While 1,2-Dilauroyl-sn-glycerol is sometimes used as a lipid standard, the separation and distinct identification of diacylglycerol isomers (1,2-sn, 2,3-sn, and 1,3-) present a significant analytical challenge. gerli.com The isomers are often difficult to resolve by conventional liquid chromatography and can exhibit similar fragmentation patterns in mass spectrometry. nih.govmdpi.com

The development of advanced analytical techniques, such as chiral supercritical fluid chromatography-mass spectrometry (SFC-MS), has enabled the baseline separation of DAG enantiomers. acs.org In the development and validation of such methods, chemically synthesized, stereochemically pure isomers like this compound are indispensable. They serve as reference compounds to optimize separation conditions and to confirm the identity of peaks in complex biological samples. By understanding the distinct chromatographic behavior and mass spectrometric properties of each isomer, researchers can build more accurate and comprehensive methods for studying the full spectrum of diacylglycerol metabolism and signaling. acs.org

| Isomer | Primary Research Application | Example / Rationale | Reference |

|---|---|---|---|

| 1,2-Dilauroyl-sn-glycerol | Positive control for PKC activation; Substrate for DGK assays | Mimics the endogenous second messenger that activates PKC and is phosphorylated by DGK. | echelon-inc.comnih.govreactionbiology.com |

| This compound | Negative control for stereospecific pathways (e.g., PKC) | As the enantiomer of the active form, it helps prove the stereospecificity of an interaction. Inactive with PKC but active with the insulin receptor. | nih.govkobe-u.ac.jpucsd.edu |

| 1,3-Dilauroyl-glycerol | Negative control for signaling studies; Isomerization marker | Lacks the vicinal diol-like structure required for PKC activation. Its presence can indicate sample degradation via acyl migration. | nih.govgerli.com |

Investigation of Lipid-Modulated Cellular Processes in in vitro and Model Organism Studies

The application of exogenous, cell-permeable lipids to in vitro cell cultures or model organisms is a powerful strategy to probe the function of lipids in cellular processes. molbiolcell.orgwiley.com These processes include membrane trafficking, phagocytosis, and the regulation of cell growth and differentiation. um.eswiley.com

Given the stereospecificity of many lipid-protein interactions, this compound is an ideal tool for these investigations. For example, in studies of platelet activation, a cell-permeable 2,3-sn-diacylglycerol failed to induce the release reaction, a process known to be mediated by PKC. nih.gov This result, obtained in an intact cell model, reinforces the findings from cell-free enzyme assays and confirms the stereochemical requirements of the signaling pathway in a physiological context.

In another example, the human intestinal cell line Caco-2 is widely used to study lipid absorption and metabolism. mdpi.comphysiology.orgresearchgate.net These cells esterify fatty acids and synthesize triacylglycerols and phospholipids through pathways involving diacylglycerol intermediates. researchgate.net Applying this compound to Caco-2 cells and comparing its metabolic fate and cellular effects to those of 1,2-Dilauroyl-sn-glycerol could reveal the stereospecificity of the acyltransferases and other enzymes involved in intestinal lipid processing. Such studies are critical for understanding lipid-related diseases and the mechanisms of nutrient absorption.

Q & A

Q. What experimental methods are recommended for synthesizing 2,3-Dilauroyl-sn-glycerol, and how can purity be validated?

Synthesis typically involves enzymatic esterification using lipases under controlled conditions to ensure regioselectivity at the sn-2 and sn-3 positions of glycerol. For example, lipase-catalyzed transesterification with lauroyl donors in non-polar solvents (e.g., hexane) can yield the desired product . Post-synthesis, purification via flash chromatography (using gradients of ethyl acetate/hexane) removes unreacted fatty acids and monoacylglycerols . Purity validation employs thin-layer chromatography (TLC) with CH₂Cl₂–MeOH (95:5) for separation and visualization under iodine vapor . Confirmatory analysis uses - and -NMR to verify esterification positions and quantify regioisomeric ratios (e.g., chemical shifts at δ 4.1–4.3 ppm for glycerol backbone protons) .

Q. Which analytical techniques are essential for characterizing this compound in lipid mixtures?

Key techniques include:

- TLC : Rapid screening of lipid classes using solvent systems like EtOAc–hexanes (1:1) .

- NMR Spectroscopy : Distinguishes regioisomers via -NMR splitting patterns and -NMR carbonyl signals (δ ~173 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., calculated [M+NH₄]⁺ for C₂₇H₅₂O₅: 474.4) and detects fragmentation patterns .

- Polarimetry : Validates enantiomeric purity by measuring optical rotation () specific to the sn-glycerol configuration .

Q. How should this compound be stored to maintain stability in experimental settings?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) are critical to avoid moisture-induced degradation . Purity should be rechecked via TLC/NMR after long-term storage.

Advanced Research Questions

Q. How can researchers differentiate this compound from its 1,2-regioisomer in complex lipid extracts?

Chiral-phase chromatography is the gold standard. Use columns with chiral stationary phases (e.g., Chiralpak IA) and mobile phases like hexane/isopropanol (95:5) to resolve regioisomers based on glycerol backbone stereochemistry . Complementary enzymatic hydrolysis with Rhizopus arrhizus lipase (selective for sn-1/3 positions) can confirm structural identity: 2,3-diacylglycerols remain intact, while 1,2-isomers release fatty acids .

Q. What methodologies resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent purity or temperature variations. Standardize protocols using USP-grade solvents and controlled conditions. For example:

Q. How can molecular species of this compound be quantified in biological matrices?

High-temperature gas chromatography (HT-GC) on polarizable columns (e.g., DB-23) separates molecular species based on acyl chain length and unsaturation. Coupling with flame ionization detection (FID) enables absolute quantification . For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity (e.g., transitions m/z 474 → 239 for lauroyl fragments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。